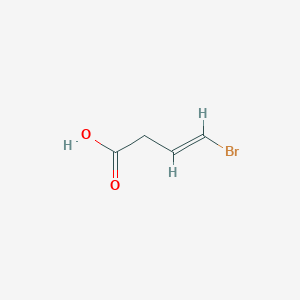

(3E)-4-bromobut-3-enoicacid

Description

Contextualization of Unsaturated Carboxylic Acids with Halogen Substitution

Unsaturated carboxylic acids with halogen substitutions are a pivotal class of molecules in organic synthesis due to the dual reactivity imparted by the functional groups. The carboxylic acid group can undergo reactions such as esterification and amidation, while the halogenated double bond provides a site for various transformations, including cross-coupling reactions. chemscene.com

The presence of a halogen atom, particularly bromine, significantly influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of bromine can increase the acidity of the carboxylic acid compared to its non-halogenated counterpart. sigmaaldrich.com The position of the halogen and the double bond determines the specific reactivity patterns of the compound.

Significance of Allylic Bromides and Olefinic Stereochemistry in (3E)-4-Bromobut-3-enoic Acid

A critical structural feature of (3E)-4-bromobut-3-enoic acid is that the bromine atom is attached to an sp²-hybridized carbon of the double bond, classifying it as a vinylic bromide . This is distinct from an allylic bromide , where the bromine would be attached to an sp³-hybridized carbon adjacent to the double bond. This distinction is crucial as it dictates the compound's reactivity.

Vinylic halides, like the title compound, are generally less reactive than allylic halides in nucleophilic substitution reactions. sigmaaldrich.comnih.gov The C-Br bond in a vinylic bromide has a partial double bond character due to resonance with the π-system of the alkene, making the bond stronger and harder to break. sigmaaldrich.com In contrast, allylic halides readily undergo Sₙ2 reactions because the adjacent double bond stabilizes the transition state.

The (E)-stereochemistry of the double bond is a defining characteristic. Stereoselective synthesis to obtain the desired (E) or (Z) isomer is a significant consideration in the preparation of such compounds, as the geometry of the double bond is often crucial for its biological activity or its role in subsequent stereospecific reactions. chemscene.combldpharm.com

Overview of Synthetic Challenges and Opportunities for (3E)-4-Bromobut-3-enoic Acid and Related Structures

The synthesis of (3E)-4-bromobut-3-enoic acid and related vinylic bromides presents both challenges and opportunities. A primary challenge lies in the stereoselective formation of the (E)-vinylic bromide moiety. chemscene.com

Synthetic Opportunities and Methods:

Halodecarboxylation: A prominent method for synthesizing vinylic halides is the halodecarboxylation of α,β-unsaturated carboxylic acids, often a variation of the Hunsdiecker reaction. chemscene.comsigmaaldrich.com For instance, the reaction of α,β-unsaturated carboxylic acids with N-bromosuccinimide (NBS) and a catalyst can yield the corresponding vinylic bromides. google.comacs.org

From Alkynes: Terminal alkynes can be converted to vinylic bromides through various methods, including hydrobromination. Catalytic anti-Markovnikov hydrobromination of terminal alkynes can produce (E)-alkenyl bromides with high selectivity. rsc.org

From other Vinylic Species: Vinylic bromides can be synthesized from other vinylic compounds, such as vinyl triflates or vinyl boronic acids. thieme-connect.comacs.org

While specific research detailing the synthesis of (3E)-4-bromobut-3-enoic acid is not widely documented, methods for analogous compounds provide insight. For example, the synthesis of (S)-amino-2-methyl-4-bromo-3-(E)-butenoic acid involved the reduction of a dibromide compound to create the (E)-vinylic bromide. core.ac.uk The synthesis of a related compound, (3E)-4-(4-Bromophenyl)but-3-enoic acid (CAS 184360-96-1), further highlights the interest in this structural motif. chemscene.combldpharm.com

Reactivity and Synthetic Utility:

Vinylic bromides are valuable intermediates in organic synthesis, primarily serving as electrophiles in transition metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions. cymitquimica.com This allows for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C4H5BrO2 |

|---|---|

Molecular Weight |

164.99 g/mol |

IUPAC Name |

(E)-4-bromobut-3-enoic acid |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+ |

InChI Key |

DZBFGWQDTFSLBD-HNQUOIGGSA-N |

Isomeric SMILES |

C(/C=C/Br)C(=O)O |

Canonical SMILES |

C(C=CBr)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3e 4 Bromobut 3 Enoic Acid

Strategies for Carbon-Carbon Double Bond Formation with E-Stereocontrol

The geometry of the double bond is a critical feature of (3E)-4-bromobut-3-enoic acid. Olefination reactions are paramount in establishing this E-configuration.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for forming carbon-carbon double bonds. mnstate.eduunigoa.ac.in The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of E-alkenes, which would be desirable for the synthesis of the target molecule. The general mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. total-synthesis.com

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is particularly renowned for its high E-selectivity in the synthesis of α,β-unsaturated esters and related compounds. wikipedia.orgorganic-chemistry.org The increased nucleophilicity and reduced basicity of the phosphonate carbanion, compared to the Wittig ylide, contribute to this selectivity. wikipedia.org The reaction proceeds through the addition of the phosphonate carbanion to an aldehyde, followed by elimination to form the alkene. wikipedia.org The use of stabilized phosphonates in the HWE reaction generally leads to the preferential formation of the E-isomer. mdpi.com For the synthesis of (3E)-4-bromobut-3-enoic acid, a suitable strategy would involve the reaction of a bromo-substituted phosphonate with a glyoxylic acid derivative.

| Reaction | Key Reagent | General Selectivity | Byproduct |

| Wittig Reaction | Phosphonium ylide | Z-selective (non-stabilized ylides), E-selective (stabilized ylides) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Predominantly E-selective | Dialkyl phosphate |

This table provides a general comparison of the Wittig and Horner-Wadsworth-Emmons reactions.

Catalytic olefination reactions offer an alternative and often more atom-economical approach to alkene synthesis. Copper-catalyzed olefination of hydrazones with polyhaloalkanes has been explored for the synthesis of haloalkenes. beilstein-journals.orgbeilstein-journals.org This method has been shown to be effective for producing ferrocenyl haloalkenes. beilstein-journals.org Another catalytic approach involves the ruthenium-catalyzed cross-olefination of diazo compounds with sulfoxonium ylides, which has demonstrated high selectivity. nih.gov

The Takai olefination provides a method for the E-selective synthesis of haloalkenes from aldehydes using a haloform and chromous chloride. thieme-connect.com This reaction is known for its mild conditions and high chemoselectivity. thieme-connect.com While these catalytic methods have shown promise for the synthesis of various haloalkenes, their specific application to the synthesis of (3E)-4-bromobut-3-enoic acid would require further investigation to optimize reaction conditions and ensure compatibility with the carboxylic acid functionality.

Halogenation and Functional Group Interconversion Routes to (3E)-4-Bromobut-3-enoic Acid

An alternative synthetic strategy involves the formation of the butenoic acid backbone followed by the introduction of the bromine atom.

The direct bromination of but-3-enoic acid or its derivatives is a potential route. However, controlling the regioselectivity of the bromine addition is a significant challenge. Electrophilic addition of bromine to the double bond would likely lead to a dibrominated product. A more controlled approach could involve the use of a brominating agent like N-bromosuccinimide (NBS) under specific conditions to achieve allylic bromination. However, this may not yield the desired vinyl bromide.

A decarboxylative halogenation, such as the Hunsdiecker reaction, could also be considered. acs.org This involves the reaction of a silver salt of a carboxylic acid with bromine. acs.org For instance, starting from a suitable dicarboxylic acid precursor, this reaction could potentially introduce the bromine atom at the desired position.

Synthesizing a precursor molecule and subsequently converting a functional group into the carboxylic acid is a common and effective strategy. For example, an alcohol precursor could be oxidized to the carboxylic acid. Alternatively, a nitrile or an ester could be hydrolyzed to the carboxylic acid. This approach allows for the use of a wider range of olefination and halogenation reactions that might not be compatible with a free carboxylic acid group. For instance, a synthetic route could involve the olefination of an aldehyde to form a bromo-substituted butenyl ester, which is then hydrolyzed to yield the final product. The synthesis of related but-3-enoic acids and their esters has been achieved through the carbonylation of allylic alcohols in the presence of a palladium catalyst. google.com

Green Chemistry Principles in the Synthesis of (3E)-4-Bromobut-3-enoic Acid

The principles of green chemistry aim to design chemical processes that are environmentally benign. sphinxsai.comepitomejournals.com In the context of synthesizing (3E)-4-bromobut-3-enoic acid, several green chemistry principles can be applied.

One key principle is atom economy , which focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, such as the catalytic olefination reactions mentioned earlier, are inherently more atom-economical than stoichiometric reactions like the Wittig reaction, which generates triphenylphosphine oxide as a byproduct. acs.org

Another principle is the use of safer solvents and reagents . researchgate.netgarph.co.uk Traditional organic solvents can be hazardous and polluting. epitomejournals.com Research into greener solvents, such as water or supercritical fluids, is ongoing. The choice of reagents is also critical. For example, replacing hazardous brominating agents with safer alternatives would be a significant green improvement.

Catalysis is a cornerstone of green chemistry. epitomejournals.comacs.org The development of efficient and selective catalysts can reduce energy consumption, minimize byproducts, and allow for reactions to be carried out under milder conditions. The exploration of biocatalysis, using enzymes to carry out specific transformations, represents a particularly promising avenue for green synthesis. acs.org

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Favoring catalytic reactions over stoichiometric ones to minimize waste. |

| Safer Solvents and Auxiliaries | Utilizing less hazardous solvents like water or minimizing solvent use altogether. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy requirements. acs.org |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce reagent use and waste generation. acs.org |

This table highlights the application of key green chemistry principles in the synthesis of (3E)-4-bromobut-3-enoic acid.

Comparative Analysis of Synthetic Pathways to (3E)-4-Bromobut-3-enoic Acid: Efficiency and Scalability

A comparative analysis of potential synthetic routes reveals a trade-off between the directness of a pathway and the predictability of its outcome. The synthesis of this specific isomer is complicated by the thermodynamic stability of its conjugated isomer, (E)-4-bromobut-2-enoic acid.

Pathway 1 (Hypothetical): Direct Allylic Bromination of But-3-enoic Acid

This pathway represents the most direct approach, starting from a precursor that already contains the double bond in the desired terminal position.

Reaction: The Wohl-Ziegler reaction, involving the allylic bromination of but-3-enoic acid using N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN), is the most logical method. wikipedia.orgmasterorganicchemistry.com The use of NBS is crucial as it provides a low, steady concentration of molecular bromine (Br₂) and the bromine radical (Br•), which favors allylic substitution over competing reactions like electrophilic addition to the double bond. youtube.com

Efficiency: The efficiency of this reaction is uncertain and would be highly dependent on reaction conditions. A significant competing reaction is the radical addition of hydrogen bromide (HBr, a byproduct of the substitution) across the double bond. masterorganicchemistry.com While the low concentration of HBr generated from NBS is meant to suppress this, its occurrence would lead to a mixture of products and reduce the yield of the desired compound.

Scalability: Wohl-Ziegler reactions are widely used in industrial processes; however, they require careful control. Radical reactions can be difficult to manage on a large scale, demanding precise temperature regulation to prevent runaway reactions. Furthermore, many documented procedures for analogous reactions use carbon tetrachloride (CCl₄) as a solvent, which is toxic and environmentally hazardous, making it unsuitable for modern, scalable synthesis. chemicalbook.com Finding a suitable alternative solvent would be critical for scalability.

Pathway 2 (Analogous/Multi-step): Allylic Bromination of (E)-But-2-enoic Acid and Subsequent Isomerization

This pathway involves the synthesis of a more stable, conjugated isomer, (E)-4-bromobut-2-enoic acid (also known as 4-bromocrotonic acid), followed by a hypothetical isomerization of the double bond.

Reaction Step A (Documented): The synthesis of (E)-4-bromobut-2-enoic acid via the allylic bromination of the inexpensive and readily available (E)-but-2-enoic acid (crotonic acid) is well-documented. nih.gov Using NBS and benzoyl peroxide in a solvent like carbon tetrachloride has been reported to produce the target isomer in high yield. chemicalbook.com

Comparative Summary

The following table provides a comparative analysis of the two potential pathways.

Reactivity and Mechanistic Investigations of 3e 4 Bromobut 3 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond of (3E)-4-Bromobut-3-enoic Acid

The presence of an electron-deficient double bond, substituted with a bromine atom, makes this moiety a key site for a variety of chemical transformations.

Electrophilic Addition Reactions and Regioselectivity

The double bond in (3E)-4-bromobut-3-enoic acid is susceptible to electrophilic addition. In such reactions, an electrophile (E⁺) adds to the double bond, forming a carbocation intermediate, which is subsequently attacked by a nucleophile (Nu⁻). The regioselectivity of this addition is governed by the stability of the resulting carbocation.

Table 1: Predicted Products of Electrophilic Addition to (3E)-4-bromobut-3-enoic Acid

| Reagent | Predicted Major Product |

|---|---|

| HBr | 3,4-Dibromobutanoic acid |

| Br₂ | 3,4,4-Tribromobutanoic acid |

Cycloaddition Reactions (e.g., Diels-Alder) with (3E)-4-Bromobut-3-enoic Acid as Dienophile or Diene Precursor

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). pressbooks.pub The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.commasterorganicchemistry.com

In this context, (3E)-4-bromobut-3-enoic acid is a potential dienophile. The electron-withdrawing properties of both the vinyl bromide and the carboxylic acid group activate the double bond, making it more electrophilic and thus more reactive towards electron-rich dienes. For example, a reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed under thermal conditions to yield a substituted cyclohexene (B86901) derivative. pressbooks.pubresearchgate.net The stereochemistry of the dienophile is retained in the product, so the trans configuration of the double bond would be reflected in the stereochemistry of the resulting cycloadduct. masterorganicchemistry.com

While it is primarily expected to act as a dienophile, it is theoretically possible for derivatives of (3E)-4-bromobut-3-enoic acid to serve as precursors to dienes for intramolecular Diels-Alder reactions, although this would require significant structural modification. soton.ac.uk

Metal-Catalyzed Cross-Coupling Reactions at the Olefinic Center of (3E)-4-Bromobut-3-enoic Acid

The vinyl bromide functionality serves as an excellent handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. chiba-u.jpwiley-vch.de Palladium-catalyzed reactions are particularly common for sp² C-Br bonds. mdpi-res.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or vinyl substituents at the C4 position. wiley-vch.de

Heck Coupling: In the Heck reaction, the vinyl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. mdpi-res.com

Stille Coupling: This reaction utilizes an organotin reagent to couple with the vinyl bromide, also catalyzed by palladium. It offers a wide substrate scope for the group to be introduced. wiley-vch.de

Sonogashira Coupling: This involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to synthesize conjugated enynes. mdpi-res.commdpi.com

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | (3E)-4-Arylbut-3-enoic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted dienoic acid |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (3E)-4-Substituted-but-3-enoic acid |

Transformations of the Carboxylic Acid Functionality of (3E)-4-Bromobut-3-enoic Acid

The carboxylic acid group can undergo a range of classical transformations, largely independent of the bromoalkene moiety under appropriate conditions.

Esterification and Amidation Reactions

Esterification: (3E)-4-bromobut-3-enoic acid can be converted to its corresponding esters via several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. thieme-connect.com The reaction is an equilibrium process, and removal of water is typically required to drive it to completion.

Amidation: The synthesis of amides from (3E)-4-bromobut-3-enoic acid can be achieved by a two-step process involving initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A similar bromo-enoic acid has been shown to react with aqueous ammonia (B1221849) to form the primary amide. biorxiv.org

Reductions to Corresponding Alcohols and Aldehydes

Reduction to Alcohols: Carboxylic acids are resistant to mild reducing agents but can be reduced to primary alcohols using powerful hydride reagents. chemguide.co.uk The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk This method would convert (3E)-4-bromobut-3-enoic acid to (3E)-4-bromobut-3-en-1-ol. The double bond is generally not affected by LiAlH₄. Other strong reducing agents like borane (B79455) (BH₃) can also be employed.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more easily reduced than carboxylic acids. chemguide.co.uk Therefore, direct reduction is often not feasible as the reaction proceeds to the primary alcohol. To achieve this transformation, a two-step sequence is typically required. The carboxylic acid could first be converted to a derivative such as a Weinreb amide or an acyl chloride, which can then be reduced to the aldehyde using a milder, more controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Derivatives as Activated Intermediates (e.g., Acid Chlorides, Anhydrides)

The carboxylic acid functional group in (3E)-4-bromobut-3-enoic acid can be converted into more reactive derivatives, such as acid chlorides and anhydrides, to facilitate further transformations. These activated intermediates are highly susceptible to nucleophilic attack, making them valuable precursors in organic synthesis.

Acid Chlorides: The synthesis of an acid chloride from a carboxylic acid is a common transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this purpose. For (3E)-4-bromobut-3-enoic acid, the reaction would proceed by substituting the hydroxyl group of the carboxylic acid with a chloride ion. These reagents are effective as they form gaseous byproducts, which helps to drive the reaction to completion. The resulting (3E)-4-bromobut-3-enoyl chloride is a highly reactive electrophile. The presence of the electron-withdrawing chlorine atom attached to the carbonyl group makes the carbonyl carbon exceptionally prone to nucleophilic attack. This enhanced reactivity allows for facile reactions with a wide range of nucleophiles, including alcohols to form esters, and amines to form amides.

Anhydrides: Acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid. For instance, treatment of (3E)-4-bromobut-3-enoic acid with a dehydrating agent like acetic anhydride (B1165640) could potentially yield the corresponding symmetrical anhydride. Mixed anhydrides can also be formed. Like acid chlorides, acid anhydrides are excellent acylating agents. Their reaction with nucleophiles proceeds via nucleophilic acyl substitution, where a carboxylate ion acts as the leaving group. While highly useful, the generation of a carboxylate leaving group means that one equivalent of the carboxylic acid is consumed, which can be a drawback if the acid is valuable.

The general reactivity of these activated intermediates is summarized in the table below.

| Derivative | Typical Reagents for Formation | General Reactivity |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly electrophilic; reacts readily with alcohols, amines, and other nucleophiles. |

| Acid Anhydride | Dehydrating agents (e.g., P₂O₅), Acetic anhydride | Good acylating agents; react with nucleophiles via nucleophilic acyl substitution. |

Reactivity of the Allylic Bromine in (3E)-4-Bromobut-3-enoic Acid

The bromine atom in (3E)-4-bromobut-3-enoic acid is positioned on a carbon atom adjacent to a carbon-carbon double bond, classifying it as an allylic bromide. This structural feature significantly influences its reactivity, making it susceptible to a variety of substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)2') and Stereochemical Outcomes

The allylic nature of the bromine atom in (3E)-4-bromobut-3-enoic acid allows for nucleophilic substitution to occur through several mechanisms: S(_N)1, S(_N)2, and S(_N)2'. The operative pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate itself.

S(_N)1 Reaction: Under solvolytic conditions with a weak nucleophile (e.g., water or alcohol), the reaction may proceed through an S(_N)1 mechanism. chemrxiv.org This pathway involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. The nucleophile can then attack either of the two electrophilic carbon atoms of the carbocation. This typically leads to a mixture of products with retention and inversion of stereochemistry if the starting material is chiral, often resulting in racemization. wikipedia.org

S(_N)2 Reaction: With a strong, unhindered nucleophile in an aprotic solvent, a direct S(_N)2 displacement is favored. chemrxiv.org This is a concerted, one-step mechanism where the nucleophile attacks the carbon bearing the bromine atom from the backside, leading to an inversion of stereochemistry at that center. rsc.org For (3E)-4-bromobut-3-enoic acid, this would result in substitution at the C4 position.

S(_N)2' Reaction: A unique pathway available to allylic systems is the S(_N)2' reaction. In this concerted mechanism, the nucleophile attacks the carbon-carbon double bond (the γ-carbon) instead of the carbon directly attached to the leaving group (the α-carbon). This attack is accompanied by the rearrangement of the double bond and the expulsion of the leaving group. The S(_N)2' reaction can proceed through either a syn or anti pathway, referring to the stereochemical relationship between the incoming nucleophile and the departing leaving group, leading to different stereochemical outcomes. chemscene.com

The competition between these pathways can be influenced by steric hindrance at the α and γ carbons and the specific reagents used.

Elimination Reactions to Dienic Systems

The presence of a leaving group on the allylic position and acidic protons on adjacent carbons makes (3E)-4-bromobut-3-enoic acid a candidate for elimination reactions to form conjugated dienoic systems. Treatment with a non-nucleophilic base can promote the removal of hydrogen bromide (HBr). Depending on which proton is abstracted, different dienoic acid isomers could be formed. Such reactions are a common strategy for the synthesis of conjugated dienes, which are valuable building blocks in organic synthesis, for instance, in Diels-Alder reactions. dokumen.pubpressbooks.pub

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc) from (3E)-4-Bromobut-3-enoic Acid

The carbon-bromine bond in (3E)-4-bromobut-3-enoic acid can be utilized to form various organometallic reagents. However, the presence of the acidic carboxylic acid proton presents a significant challenge for the formation of highly basic organometallic reagents like Grignard and organolithium reagents.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. libretexts.orgyoutube.com However, Grignard reagents are potent bases and would readily react with the acidic proton of the carboxylic acid group in (3E)-4-bromobut-3-enoic acid, leading to the destruction of the reagent. rsc.orguni-regensburg.de Therefore, direct formation of a Grignard reagent from (3E)-4-bromobut-3-enoic acid is generally not feasible without prior protection of the carboxylic acid group.

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents are extremely strong bases and highly nucleophilic. wikipedia.orgmasterorganicchemistry.com Their direct preparation from (3E)-4-bromobut-3-enoic acid would be complicated by the acidic proton of the carboxylic acid. rsc.org The organolithium reagent would deprotonate the carboxylic acid rather than forming the desired carbon-lithium bond at the site of the bromine atom. masterorganicchemistry.com

Organozinc Reagents: Organozinc reagents are generally less reactive and less basic than their Grignard and organolithium counterparts. wikipedia.org This lower reactivity allows for their preparation from functionalized organic halides that contain acidic protons or other sensitive functional groups. sigmaaldrich.com The direct insertion of zinc metal into the carbon-bromine bond of functionalized allylic bromides is a known method for preparing organozinc reagents. wikipedia.org These reagents are valuable in a variety of carbon-carbon bond-forming reactions, including Negishi coupling and additions to carbonyl compounds. sigmaaldrich.com The use of activated zinc, such as Rieke® Zinc, can facilitate the formation of these organometallic species from less reactive halides and in the presence of sensitive functional groups. sigmaaldrich.com

The compatibility of organometallic reagent formation with the carboxylic acid functionality is summarized below.

| Organometallic Reagent | Feasibility of Direct Formation | Reason |

|---|---|---|

| Grignard (R-MgBr) | No | Reagent is a strong base and will deprotonate the carboxylic acid. rsc.orguni-regensburg.de |

| Organolithium (R-Li) | No | Reagent is a very strong base and will deprotonate the carboxylic acid. rsc.orgmasterorganicchemistry.com |

| Organozinc (R-ZnBr) | Yes | Less basic nature tolerates the presence of the acidic carboxylic acid proton. wikipedia.orgsigmaaldrich.com |

Mechanistic Studies of Key Transformations of (3E)-4-Bromobut-3-enoic Acid

Understanding the detailed mechanisms of the reactions involving (3E)-4-bromobut-3-enoic acid is crucial for controlling reactivity and predicting product outcomes. Computational chemistry has emerged as a powerful tool for elucidating these complex reaction pathways.

Computational Chemistry and Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations have become an indispensable tool in modern organic chemistry for investigating reaction mechanisms. acs.orgnih.gov By modeling the potential energy surface of a reaction, DFT can provide valuable insights into the structures of transition states, intermediates, and the activation energies associated with different reaction pathways.

For a molecule like (3E)-4-bromobut-3-enoic acid, DFT studies could be employed to:

While specific DFT studies on (3E)-4-bromobut-3-enoic acid are not widely reported, the principles and methodologies have been successfully applied to a vast range of related organic reactions, demonstrating the potential of this approach to provide a deeper understanding of the chemistry of this versatile compound. researchgate.netnih.gov

Kinetic Isotope Effect Studies in Reactions of (3E)-4-Bromobut-3-enoic Acid

Currently, there is a notable absence of published research specifically detailing kinetic isotope effect (KIE) studies on reactions involving (3E)-4-bromobut-3-enoic acid. While the kinetic isotope effect is a powerful tool for elucidating reaction mechanisms, it does not appear to have been applied to this particular compound in the available scientific literature. core.ac.uknih.govlibretexts.org

Kinetic isotope effects are changes in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. libretexts.org This phenomenon arises from the differences in vibrational frequencies of chemical bonds containing different isotopes, which can lead to different zero-point energies and, consequently, different activation energies for bond-breaking or bond-forming steps. core.ac.uk Such studies are instrumental in determining the rate-limiting step of a reaction and providing insight into the structure of the transition state. core.ac.uk

Although direct studies on (3E)-4-bromobut-3-enoic acid are not available, the principles of KIE have been extensively applied to a wide variety of organic reactions. For instance, deuterium (B1214612) KIEs (kH/kD) are commonly used to probe the mechanism of C-H bond cleavage. nih.gov Heavy atom isotope effects, involving elements like carbon (¹²C/¹³C) or bromine (⁷⁹Br/⁸¹Br), can also offer valuable mechanistic information. libretexts.org

The investigation of KIE in reactions of (3E)-4-bromobut-3-enoic acid could provide significant insights into its reactivity. For example, in a dehydrobromination reaction, a primary kinetic isotope effect would be expected if the C-H bond cleavage at the α- or γ-position is the rate-determining step. The magnitude of the KIE could help to distinguish between different possible transition states.

Given the current gap in the literature, future research focusing on the kinetic isotope effect in reactions of (3E)-4-bromobut-3-enoic acid would be a valuable contribution to the understanding of its chemical behavior. Such studies would require the synthesis of isotopically labeled versions of the molecule and careful measurement of reaction rates.

Applications of 3e 4 Bromobut 3 Enoic Acid in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The strategic placement of three distinct functional groups—a carboxylic acid, a vinyl bromide, and an alkene—in (3E)-4-bromobut-3-enoic acid makes it an exceptionally versatile building block for the construction of complex molecules. Organic building blocks are fundamental components in the modular, bottom-up assembly of intricate molecular architectures. The presence of multiple reactive centers allows for a programmed, stepwise introduction of molecular complexity.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, or it can participate in coupling reactions. The vinyl bromide offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon bonds and the introduction of diverse substituents. Furthermore, the double bond can undergo a wide array of addition reactions, including hydrogenation, halogenation, and epoxidation, further expanding its synthetic utility. This multifunctionality allows synthetic chemists to design and execute complex synthetic sequences, where each functional group can be addressed selectively under specific reaction conditions.

Utilization in the Synthesis of Chiral Compounds and Stereoselective Transformations

While direct examples of the use of (3E)-4-bromobut-3-enoic acid in stereoselective transformations are not extensively documented, the closely related compound, 3-bromobut-3-en-1-ol, has been successfully employed in the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones. This suggests the potential of the butenoic acid scaffold in similar stereocontrolled reactions.

In a notable study, 3-bromobut-3-en-1-ols were reacted with aldehydes in a Prins cyclization, which proceeded through a stable six-membered chair-like transition state. This reaction yielded tetrahydropyranones with excellent diastereoselectivity. The stereochemical outcome of such reactions is highly dependent on the mechanism and the nature of the reactants and catalysts. The ability to control the spatial arrangement of atoms is crucial in the synthesis of chiral compounds, which are of paramount importance in medicinal chemistry and materials science.

The principles of stereoselective addition reactions to alkenes, such as syn-addition and anti-addition, are fundamental in determining the stereochemistry of the products. The presence of the double bond in (3E)-4-bromobut-3-enoic acid opens up possibilities for various stereoselective transformations, including catalytic asymmetric hydrogenation, dihydroxylation, and epoxidation, which could lead to the synthesis of a wide range of chiral building blocks.

Table 1: Examples of Stereoselective Reactions with Related Substrates

| Starting Material | Reagent/Catalyst | Product | Stereoselectivity |

| 3-Bromobut-3-en-1-ol | Aldehyde, Lewis Acid | 2,6-Disubstituted Tetrahydropyranone | High Diastereoselectivity |

Role as a Precursor to Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of (3E)-4-bromobut-3-enoic acid makes it a promising precursor for the synthesis of a variety of heterocyclic systems. Although specific examples utilizing this exact molecule are limited in readily available literature, studies on analogous compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, highlight the potential of this structural motif in heterocycle synthesis.

For instance, 3-(4-bromobenzoyl)prop-2-enoic acid has been shown to react with various nucleophiles to generate a diverse range of heterocycles. These reactions often proceed via Michael addition or condensation pathways, followed by intramolecular cyclization. This approach has been successfully used to synthesize important heterocyclic cores. mdpi.comresearchgate.net The bifunctional nature of the α,β-unsaturated carbonyl system in these molecules allows for the annulation of rings containing nitrogen, sulfur, and oxygen.

Given its structural similarities, (3E)-4-bromobut-3-enoic acid could foreseeably participate in similar reaction cascades. The vinyl bromide could also be exploited in post-cyclization modifications through cross-coupling reactions, further diversifying the accessible heterocyclic scaffolds.

Table 2: Heterocycles Synthesized from a Related Bromo-enoic Acid Derivative

| Reagent | Resulting Heterocycle |

| Thiourea | Pyrimidine thione |

| Ethyl cyanoacetate | Pyridine |

| Malononitrile | Pyrane |

| Hydrazine hydrate | Phthalazinone |

Contributions to the Synthesis of Natural Product Scaffolds

Natural products continue to be a primary source of inspiration for the development of new therapeutic agents and are challenging targets for total synthesis. The structural motifs present in (3E)-4-bromobut-3-enoic acid are found within various classes of natural products, suggesting its potential as a key building block in their synthesis. mdpi.commdpi.comnih.govresearchgate.netrsc.org

While direct applications of (3E)-4-bromobut-3-enoic acid in the total synthesis of natural products are not prominently reported, its structural elements are pertinent. For instance, the synthesis of marine natural products, which often feature complex and highly functionalized structures, could benefit from versatile building blocks like this brominated butenoic acid. The development of synthetic strategies for these complex molecules is a significant area of research.

The synthesis of complex natural products often relies on the use of densely functionalized starting materials that allow for the efficient construction of the target molecule's carbon skeleton. The multiple reactive sites of (3E)-4-bromobut-3-enoic acid make it a candidate for such a role, potentially enabling access to a range of natural product scaffolds.

Integration into Pharmaceutical Synthesis as a Key Intermediate

The utility of brominated organic compounds as intermediates in the synthesis of pharmaceuticals is well-established. A closely related compound, (E)-4-bromobut-2-enoyl chloride, has been utilized as a key intermediate in the synthesis of Afatinib, a potent and selective dual inhibitor of the ErbB family of receptor tyrosine kinases. arkat-usa.org In this synthesis, the acyl chloride is coupled with an amino-quinazoline derivative to form a crucial amide bond. This highlights the importance of such brominated building blocks in accessing complex pharmaceutical agents.

Furthermore, derivatives of brominated butenes have been incorporated into the synthesis of other biologically active molecules. For example, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine has been synthesized and evaluated as a cholinesterase inhibitor, a class of drugs used in the management of Alzheimer's disease. mdpi.comnih.gov

The synthesis of potent inhibitors of kynurenine-3-hydroxylase, which are being investigated as potential neuroprotective agents, has been achieved using 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, demonstrating the relevance of the butenoic acid scaffold in drug discovery. nih.gov These examples underscore the potential of (3E)-4-bromobut-3-enoic acid as a valuable intermediate in the development of new pharmaceutical entities. A patent has also described the use of (E)-4-bromobut-2-enoic acid in the preparation of pharmaceutical intermediates. google.com

Stereochemical and Regioisomeric Considerations for 3e 4 Bromobut 3 Enoic Acid

Impact of (3E)-Stereochemistry on Reaction Selectivity and Product Formation

The (3E)-stereochemistry of the double bond in 4-bromobut-3-enoic acid has a profound impact on the selectivity of reactions and the stereochemistry of the resulting products. The defined geometry of the molecule influences how reagents approach the reactive sites, namely the carbon-carbon double bond and the carbon-bromine bond. This control over the spatial arrangement is crucial in stereoselective synthesis, where the goal is to produce a specific stereoisomer.

The rigidity of the (E)-alkene unit is often exploited to transfer stereochemical information during a reaction. For instance, in cyclization reactions, the pre-existing stereochemistry of the double bond can direct the formation of new stereocenters in the product with high fidelity. Research on related systems, such as ene-carbamates, has shown that the stereochemistry of a trisubstituted (E)-alkene can be transferred with high fidelity to afford specific all-cis-2,3,6-trisubstituted tetrahydropyran (B127337) structures, which are significant in natural products. researchgate.net This principle suggests that the (E)-geometry of (3E)-4-bromobut-3-enoic acid would similarly control the stereochemical outcome in analogous cyclizations.

The influence of the (E) configuration also extends to its reactivity in comparison to more flexible saturated systems. The planar nature of the double bond and the specific positioning of the bulky bromine substituent can lead to highly selective transformations that would not be possible with a saturated or more flexible analogue.

Comparative Study of (3E)-4-Bromobut-3-enoic Acid with its (3Z)-Isomer

The geometric isomer of (3E)-4-bromobut-3-enoic acid is (3Z)-4-bromobut-3-enoic acid, where the higher priority groups are on the same side of the double bond. The difference in the spatial arrangement of the substituents leads to distinct physical, spectroscopic, and chemical properties.

Table 1: Comparative Properties of (3E)- and (3Z)-4-Bromobut-3-enoic Acid Isomers

| Property | (3E)-Isomer | (3Z)-Isomer | Rationale for Difference |

|---|---|---|---|

| Stereochemistry | Trans configuration of higher priority groups | Cis configuration of higher priority groups | Definition of E/Z isomerism. |

| Thermodynamic Stability | Generally more stable | Generally less stable | The cis arrangement in the (Z)-isomer leads to greater steric strain between the substituents. |

| Spectroscopic Properties (NMR) | Distinct chemical shifts and coupling constants for vinylic protons. | Different chemical shifts and coupling constants compared to the (E)-isomer due to varying anisotropic effects and through-space interactions. For example, in related vinyl halides, the coupling constant for trans-protons is typically larger than for cis-protons. | The geometric arrangement of atoms leads to different magnetic environments for the nuclei. |

| Reactivity in Cyclizations | Pre-organizes substituents for specific stereochemical outcomes in intramolecular reactions. | Can lead to different diastereomeric products or may react at a different rate due to steric hindrance or different orbital alignments. | The spatial proximity of reacting groups is different in the two isomers. |

While specific kinetic and thermodynamic data for the interconversion or comparative reactions of the (3E)- and (3Z)-isomers of 4-bromobut-3-enoic acid are not widely documented in readily available literature, the principles of stereoisomerism strongly suggest these differences. The synthesis of complex natural products like (3Z)- and (3E)-elatenynes, which feature different stereochemistry in their side chains, underscores the importance of accessing and utilizing both isomers of precursor molecules. rsc.org

Analysis of Regioisomeric Analogues in Synthetic Transformations

The reactivity of bromobutenoic acids is significantly influenced by the relative positions of the bromine atom, the carboxylic acid, and the double bond. An analysis of the regioisomers of (3E)-4-bromobut-3-enoic acid highlights these differences.

Table 2: Comparison of Bromobutenoic Acid Regioisomers

| Compound Name | Structure | IUPAC Name | Key Reactivity Features |

|---|---|---|---|

| (3E)-4-Bromobut-3-enoic acid | Br-CH=CH-CH₂-COOH (E-isomer) | (3E)-4-Bromobut-3-enoic acid | Possesses a vinylic bromide, making it a substrate for cross-coupling reactions (e.g., Suzuki, Heck). The isolated double bond can undergo addition reactions. |

| 2-Bromobut-3-enoic acid | CH₂=CH-CH(Br)-COOH | 2-Bromobut-3-enoic acid | An α-bromo acid with an allylic bromide character. The bromine is susceptible to nucleophilic substitution. The proximity of the electron-withdrawing carboxyl group activates the α-carbon. nih.gov |

| 3-Bromobut-3-enoic acid | CH₂=C(Br)-CH₂-COOH | 3-Bromobut-3-enoic acid | A vinylic bromide. It is a building block for creating more complex molecules through substitution of the bromine or addition reactions at the double bond. smolecule.com |

| 3-Bromobut-2-enoic acid | CH₃-C(Br)=CH-COOH | 3-Bromobut-2-enoic acid | Features a conjugated system where the double bond is between the bromine-bearing carbon and the carbon adjacent to the carboxyl group. This conjugation influences its electronic properties and reactivity in additions and substitutions. nih.gov |

Each regioisomer serves as a distinct building block in organic synthesis. For example, 2-bromobut-3-enoic acid, as an α-haloacid, is a precursor for α-functionalized acids or can participate in Reformatsky-type reactions. In contrast, (3E)-4-bromobut-3-enoic acid and 3-bromobut-3-enoic acid, with their vinylic bromides, are more suited for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the site of the bromine atom.

Stereoselective Synthesis of Derivatives of (3E)-4-Bromobut-3-enoic Acid

The (3E)-geometry of 4-bromobut-3-enoic acid makes it a valuable starting material for the synthesis of derivatives where the stereochemistry of the double bond is crucial for the final product's structure and function. Stereoselective synthesis aims to produce a single, desired stereoisomer, and starting with a stereochemically defined precursor like (3E)-4-bromobut-3-enoic acid is a common strategy. ethz.ch

Derivatives can be synthesized through reactions at the carboxylic acid group, the double bond, or the carbon-bromine bond, often with retention of the (E)-configuration of the double bond.

Table 3: Examples of Stereoselective Reactions for Derivatives

| Starting Material Type | Reagents and Conditions | Product Type | Stereochemical Outcome |

|---|---|---|---|

| (E)-4-Bromobut-2-enoic acid (related system) | Solid-phase synthesis with primary amines | N-substituted glycine (B1666218) oligomers (α-peptoids) | The (E)-geometry of the butenoic acid backbone is incorporated into the peptoid structure, influencing its conformation. mdpi.com |

| Ethyl (E)-4-bromobut-2-enoate (related system) | 1. KOH, H₂O, 100°C; 2. H⁺ | (E)-4-Hydroxybut-2-enoic acid | The hydrolysis of the ester and substitution of the bromide occur, potentially retaining the (E) configuration of the double bond. chemicalbook.com |

These examples from related systems illustrate how the (E)-double bond can be carried through a synthetic sequence or can direct the stereochemical outcome of subsequent transformations. The synthesis of derivatives from (3E)-4-bromobut-3-enoic acid would likely follow similar principles, making it a useful tool for accessing complex molecules with defined stereochemistry.

Advanced Research Directions and Future Perspectives for 3e 4 Bromobut 3 Enoic Acid

The unique structural features of (3E)-4-bromobut-3-enoic acid, namely the presence of a vinyl bromide, a carboxylic acid, and a stereodefined double bond, position it as a valuable and versatile building block in organic synthesis. Future research is poised to expand its utility through innovative methodologies and deeper mechanistic understanding. This article explores advanced research directions, focusing on catalysis, process chemistry, theoretical studies, and the design of novel molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-4-bromobut-3-enoic acid, and how can purity be maximized?

- Methodology : Start with a Horner-Wadsworth-Emmons reaction using diethyl (bromomethyl)phosphonate and acrylic acid derivatives to control stereochemistry (E/Z selectivity). Purify via recrystallization in ethyl acetate/hexane mixtures, monitoring purity via HPLC (≥98%) . Adjust reaction temperature (0–5°C) to suppress isomerization to the Z-form .

- Key Data : Compare yields under varying conditions (e.g., 60–75% yield at low temps vs. 40–50% at room temp) .

Q. Which spectroscopic techniques are most effective for characterizing (3E)-4-bromobut-3-enoic acid?

- Methodology :

- NMR : Use NMR to confirm the E-configuration (vinyl proton coupling constant ) and bromine position. NMR identifies carboxylic acid (δ ~170 ppm) and alkene carbons (δ ~120–130 ppm) .

- IR : Detect carboxylic O-H stretch (~2500–3000 cm) and C=O (~1700 cm) .

- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M-H] at m/z 195/197 (Br isotope pattern) .

Q. How does (3E)-4-bromobut-3-enoic acid behave under varying storage conditions?

- Methodology : Conduct stability studies at 4°C (short-term) vs. -20°C (long-term) under inert atmosphere. Monitor decomposition via TLC (silica gel, ethyl acetate mobile phase). Degradation products include Z-isomer and debrominated derivatives .

- Critical Note : Avoid prolonged exposure to light or moisture to prevent radical-mediated bromine loss .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling reactions involving (3E)-4-bromobut-3-enoic acid?

- Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh) catalyst. Track regioselectivity via NMR: Coupling at the β-position (relative to COOH) dominates due to electron-withdrawing effects. Compare with Heck coupling outcomes, where alkene geometry influences product distribution .

- Data Conflict : Contradictory yields (50–80%) may arise from competing β-hydride elimination; optimize using bulky ligands (e.g., SPhos) to suppress side reactions .

Q. How does stereochemical integrity (E/Z) impact biological or catalytic activity?

- Methodology :

- Isomerization Study : Heat (3E)-isomer at 50°C in DMSO and track Z/E ratio via chiral HPLC. E→Z conversion (~20% after 24 hrs) correlates with reduced inhibitory activity in enzyme assays (e.g., COX-2 inhibition) .

- Catalysis : Test E-isomer in asymmetric catalysis (e.g., organocatalyzed aldol reactions). The E-configuration enhances enantioselectivity (up to 90% ee) due to spatial alignment of Br and COOH groups .

Q. What computational models predict the reactivity of (3E)-4-bromobut-3-enoic acid in nucleophilic substitutions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The bromine atom’s σ-hole (positive potential) drives SN2 reactions at the allylic position. Compare with experimental kinetic data (e.g., vs. non-brominated analogs) .

Q. How can contradictory purity reports in commercial samples be resolved?

- Methodology :

- Analytical Triangulation : Combine HPLC, NMR, and elemental analysis to detect impurities (e.g., residual solvents or Z-isomer).

- Case Study : A sample labeled 95% pure showed 88% via NMR due to hydrate formation; lyophilization restored purity .

Methodological Best Practices

- Stereochemical Control : Use low-temperature reactions and sterically hindered bases (e.g., DBU) to favor E-isomer .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for brominated alkenoic acids .

- Ethical Reporting : Disclose isomerization risks in publications and specify storage conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.